2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol
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Overview
Description
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol is a macrocyclic bisbibenzyl compound found in liverworts, specifically in the genus Marchantia. These compounds are known for their unique chemical structures and diverse biological activities. This compound, like other marchantins, has garnered interest due to its potential therapeutic applications, particularly in antiviral and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of marchantin L typically involves the extraction from liverworts, such as Marchantia polymorpha. The extraction process includes the use of solvents like ethyl acetate to isolate the compound. The chemical structures of these compounds are elucidated using techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of marchantin L is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol undergoes various chemical reactions, including:
Reduction: Reduction reactions of marchantin L are less documented but could involve the use of common reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
Oxidation: Muconic acid ester derivatives and hydroxylated derivatives.
Reduction: Reduced forms of marchantin L with altered functional groups.
Substitution: Substituted marchantin L derivatives with different functional groups.
Scientific Research Applications
2,15-dioxapentacyclo[222213,7110,14
Chemistry: Used as a model compound for studying macrocyclic bisbibenzyls and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolite production.
Medicine: Exhibits antiviral properties, particularly against influenza viruses.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol exerts its effects through various molecular targets and pathways:
Antiviral Activity: Inhibits the PA endonuclease activity of influenza viruses, preventing viral replication.
Anticancer Activity: Induces apoptosis in cancer cells through the inhibition of proteasome activity and the induction of endoplasmic reticulum stress. This leads to the activation of autophagy and the suppression of cell proliferation.
Comparison with Similar Compounds
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol is part of a larger group of macrocyclic bisbibenzyls, which include:
Marchantin A: Known for its cytotoxicity against leukemic cells.
Marchantin E: Exhibits strong antiviral activity against influenza viruses.
Plagiochin A: Another related compound with similar biological activities.
Uniqueness
This compound stands out due to its specific antiviral and anticancer properties, making it a promising candidate for further research and development in therapeutic applications.
Properties
CAS No. |
107110-25-8 |
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Molecular Formula |
C28H24O6 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol |
InChI |
InChI=1S/C28H24O6/c29-23-6-2-4-20-16-24(30)19-9-11-21(12-10-19)33-26-15-18(14-25(31)27(26)32)8-7-17-3-1-5-22(13-17)34-28(20)23/h1-6,9-15,24,29-32H,7-8,16H2 |
InChI Key |
QBIZUKZOKBDSKL-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C(=C2)OC3=CC=C(C=C3)C(CC4=C(C(=CC=C4)O)OC5=CC=CC1=C5)O)O)O |
Canonical SMILES |
C1CC2=CC(=C(C(=C2)OC3=CC=C(C=C3)C(CC4=C(C(=CC=C4)O)OC5=CC=CC1=C5)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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